molecular formula C11H4F5NO3S B6617564 Pentafluorophenyl pyridine-2-sulfonate CAS No. 1199262-21-9

Pentafluorophenyl pyridine-2-sulfonate

Cat. No.: B6617564
CAS No.: 1199262-21-9
M. Wt: 325.21 g/mol
InChI Key: HUNMTSONVAJCQW-UHFFFAOYSA-N
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Description

Pentafluorophenyl pyridine-2-sulfonate is a chemical compound with the molecular formula C11H4F5NO3S and a molecular weight of 325.22 g/mol . It is known for its high reactivity and is used in various chemical reactions and applications. The compound is characterized by the presence of a pentafluorophenyl group and a pyridine-2-sulfonate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl pyridine-2-sulfonate can be synthesized through the reaction of pentafluorophenol with pyridine-2-sulfonyl chloride under basic conditions . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction is carried out at room temperature and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may involve optimization of reaction parameters to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl pyridine-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.

    Reaction Conditions: Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with thiols produce thioether derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentafluorophenyl pyridine-2-sulfonate involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient aromatic ring of the pentafluorophenyl group is highly susceptible to nucleophilic attack, leading to the displacement of the fluorine atoms . This mechanism is facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and enhance the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl pyridine-2-sulfonate is unique due to its combination of the pentafluorophenyl group and the pyridine-2-sulfonate group, which together provide high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-3-1-2-4-17-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNMTSONVAJCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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